2-Methyloxane-4-carbaldehyde
Description
2-Methyloxane-4-carbaldehyde is a cyclic ether aldehyde characterized by a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at position 2 and an aldehyde functional group at position 3. The compound’s molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol (based on structural analogs) . While specific data on its physical properties (e.g., boiling point) are unavailable in the provided evidence, structurally similar compounds suggest moderate polarity and stability under standard storage conditions .
Properties
IUPAC Name |
2-methyloxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-4-7(5-8)2-3-9-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLTZBYFRFJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493970 | |
| Record name | 2-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64322-13-0 | |
| Record name | 2-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Methyloxane-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The starting material, such as 2-methyl-1,3-butadiene, undergoes a cyclization reaction with formaldehyde in the presence of an acid catalyst to form the tetrahydropyran ring.
Oxidation Reaction: The resulting tetrahydropyran derivative is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate to introduce the aldehyde group at the fourth position.
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions:
2-Methyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), electrophiles (e.g., alkyl halides).
Major Products:
Oxidation: 2-Methyloxane-4-carboxylic acid.
Reduction: 2-Methyloxane-4-methanol.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-Methyloxane-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its versatile reactivity.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyloxane-4-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition, oxidation, and reduction reactions. The tetrahydropyran ring provides stability and can participate in various substitution reactions. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Methyloxane-4-carbaldehyde with structurally or functionally related compounds, emphasizing substituent effects, stereochemistry, and applications:
Key Comparative Insights:
Substituent Position and Reactivity :
- The position of the aldehyde group in this compound (C4) versus (2S,4S)-4-Methyloxane-2-carbaldehyde (C2) alters electron distribution, affecting nucleophilic addition reactions. For example, the C4 aldehyde may exhibit reduced steric hindrance compared to C2 analogs .
- Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) demonstrate how heterocyclic frameworks enhance stability and bioactivity compared to oxane-based aldehydes .
Functional Group Influence: Aldehydes (e.g., this compound) are more reactive toward nucleophiles than ketones (e.g., 4-Methyl-2-pentanone), making them preferable in condensation reactions .
Stereochemical Considerations :
- The (2S,4S) configuration in 4-Methyloxane-2-carbaldehyde highlights the role of stereochemistry in drug design, where enantiopure compounds often exhibit superior pharmacokinetic profiles .
Biological Activity
2-Methyloxane-4-carbaldehyde, a compound of interest in various fields of biological research, has shown potential in several biological activities including antimicrobial and anticancer properties. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an aldehyde functional group. Its chemical formula is C₆H₁₂O, and it possesses a molecular weight of approximately 100.16 g/mol. The structural features contribute to its reactivity and interaction with biological systems.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Effects
In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This electrophilic behavior allows it to modify key biomolecules, potentially altering their functions and leading to therapeutic effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in biological applications:
| Study | Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | Inhibition of growth | |
| Study 2 | MCF-7 (Breast Cancer) | Induction of apoptosis | |
| Study 3 | A549 (Lung Cancer) | Reduced proliferation |
Comparative Analysis
When compared with similar compounds, such as 4-Methyloxane-3,5-dione, this compound shows distinct biological activities. While both compounds exhibit antimicrobial properties, the aldehyde group in this compound enhances its reactivity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
